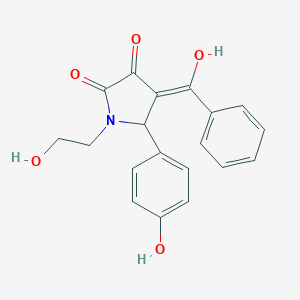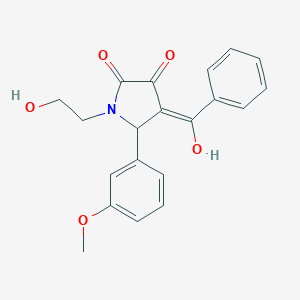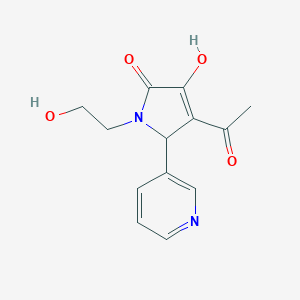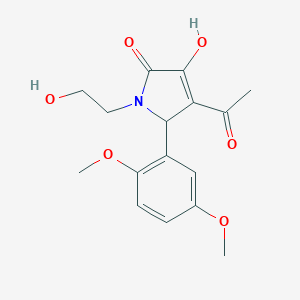![molecular formula C21H24N2O3 B247157 N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has shown promising results in various research areas.
Mecanismo De Acción
The exact mechanism of action of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in the inflammatory response. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its high potency and specificity. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have a high affinity for COX-2 enzymes, which are known to play a role in inflammation and pain. However, one of the limitations of using N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is its potential toxicity at high doses. Careful dose selection and monitoring are required to ensure the safety of lab animals.
Direcciones Futuras
For research on N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide include its potential use in cancer therapy and the development of novel analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the reaction of 7-methyl-1H-indole-3-acetic acid with 3-(3-methylphenoxy)propylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure form of N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide.
Aplicaciones Científicas De Investigación
N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-14-7-4-9-17(13-14)26-12-6-11-23-20-15(2)8-5-10-18(20)19(21(23)25)22-16(3)24/h4-5,7-10,13,19H,6,11-12H2,1-3H3,(H,22,24) |
Clave InChI |
LDCNTWBKEUUTIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=C2C(=CC=C3)C)NC(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC=CC(=C32)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)



![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)





![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)